Methylboroxine

C-H Activation Catalysis Organometallic Chemistry

Methylboroxine (CAS 89596-56-5) is the definitive reagent for direct C(sp²/sp³)–H methylation in palladium-catalyzed systems, achieving yields up to 92% where monomeric methylboronic acid is essentially inert (<5%). As a stoichiometrically precise, anhydrous cyclic trimer, it eliminates the hydration-state uncertainty inherent to boronic acids—critical for process scale-up. Its distinct C-H activation pathway and favorable thermodynamics in amine-adduct formation make it irreplaceable for late-stage functionalization and dynamic covalent material design.

Molecular Formula CH3B3O3
Molecular Weight 95.5 g/mol
CAS No. 89596-56-5
Cat. No. B14396386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylboroxine
CAS89596-56-5
Molecular FormulaCH3B3O3
Molecular Weight95.5 g/mol
Structural Identifiers
SMILES[B]1O[B]OB(O1)C
InChIInChI=1S/CH3B3O3/c1-4-6-2-5-3-7-4/h1H3
InChIKeyQYBTUFPDFJBKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylboroxine (CAS 89596-56-5): Essential Baseline Data for Organoboron Reagent Sourcing


Methylboroxine (CAS 89596-56-5) is a cyclic anhydride trimer of methylboronic acid, classified within the broader family of boroxine organoboron compounds [1]. Its core structural motif is a six-membered B3O3 ring, conferring unique physicochemical properties that distinguish it from monomeric boronic acids and other methylating agents. As a solid under standard conditions, it participates in a dynamic, condition-dependent equilibrium with methylboronic acid [1]. This equilibrium, coupled with its defined stoichiometry and reactivity profile, forms the foundational justification for its specific selection in demanding synthetic applications over other organoboron reagents.

Why Methylboroxine Cannot Be Casually Substituted: The Case for Evidence-Based Reagent Selection


In procurement for advanced synthesis, substituting methylboroxine with a seemingly similar reagent—such as its monomeric counterpart methylboronic acid or the bulkier trimethylboroxine—is a high-risk strategy. These compounds are not functionally equivalent. Their distinct structures dictate fundamentally different behaviors in terms of reactivity, stability, and the specific reaction pathways they enable. Methylboroxine's unique ability to promote a distinct C-H activation pathway [1] and its specific thermodynamic and kinetic profile in adduct formation [2] are not transferable. Therefore, selecting the correct reagent requires a comparative, evidence-based analysis of these critical performance differentiators.

Quantitative Differentiation: Head-to-Head Performance of Methylboroxine Against Closest Analogs


Enables Distinct C-H Activation Pathway Inaccessible to Monomeric Alkylboronic Acids

In palladium-catalyzed C-H alkylation reactions, methylboroxine engages via a mechanistic pathway that is fundamentally different from that of monomeric alkylboronic acids. Under identical conditions, methylboronic acid provided the desired product in less than 5% yield, indicating a severely problematic transmetalation step. In contrast, methylboroxine, acting as the coupling partner, successfully enabled the reaction, achieving yields up to 78% for sp2 C-H bonds and up to 92% for sp3 C-H bonds [1].

C-H Activation Catalysis Organometallic Chemistry

Superior Thermodynamic Favorability for Amine Adduct Formation Compared to Phenylboroxine

Computational analysis using density functional theory (DFT) reveals a significant thermodynamic difference in the formation of amine adducts from boroxine precursors. The overall transformation from boronic acid to the boroxine·amine adduct is thermodynamically and kinetically more favored for the methyl-substituted system compared to the phenyl-substituted system. This is attributed to lower reaction barriers for the rate-determining condensation and ring-closure steps in the methyl system [1].

Computational Chemistry Thermodynamics Adduct Formation

Defined Stoichiometry and Anhydrous Nature Simplifies Reaction Planning vs. Hydrated Boronic Acids

Unlike methylboronic acid (CH3B(OH)2), which exists in dynamic equilibrium with its boroxine form and can be challenging to handle in a perfectly anhydrous and stoichiometrically precise state, methylboroxine is a defined, cyclic anhydride trimer with the fixed molecular formula (CH3BO)3 and a molecular weight of 95.5 g/mol [1]. This inherent definition simplifies stoichiometric calculations and reduces ambiguity in reaction setup, particularly for moisture-sensitive transformations where the presence of free water or hydroxyl groups in the starting material is detrimental. The compound is an anhydride alternative that avoids the complications associated with the hydration state of boronic acids [2].

Reagent Handling Stoichiometry Synthetic Efficiency

Evidence-Based Application Scenarios for Methylboroxine (CAS 89596-56-5) Procurement


Enabling Palladium-Catalyzed C-H Methylation on sp2 and sp3 Carbon Centers

Methylboroxine is the reagent of choice for chemists aiming to install a methyl group directly onto an unactivated sp2 or sp3 C-H bond in a palladium-catalyzed system. As demonstrated by Chen et al., this reagent uniquely enables a distinct catalytic pathway, achieving high yields (up to 78% for sp2 and 92% for sp3) where the monomeric alternative, methylboronic acid, is essentially inert (<5% yield) [1]. This application leverages its ability to overcome the transmetalation barrier, making it essential for the late-stage functionalization of complex molecules in pharmaceutical and agrochemical discovery.

Controlled Amine Adduct Formation in Computational and Mechanistic Studies

Researchers investigating the formation of stable boroxine·amine adducts for applications in sensing or dynamic covalent chemistry should prioritize methylboroxine over its phenyl-substituted analog. Computational evidence from Kua et al. indicates that the methyl system undergoes a more thermodynamically and kinetically favorable transformation to form these adducts with nitrogen bases like pyridine [2]. This makes it a more predictable and reliable model system for studying adduct formation mechanisms and designing boroxine-based materials where adduct stability is key.

High-Fidelity Methylations Requiring Precise Reagent Stoichiometry

For industrial process chemistry or academic protocols where precise control over reagent stoichiometry is non-negotiable, methylboroxine offers a significant advantage over methylboronic acid. As a well-defined, anhydrous trimeric solid [3], it eliminates the uncertainty associated with the hydration state and boronic acid/boroxine equilibrium of its monomeric counterpart. This property is critical for optimizing and scaling up reactions where even small deviations in reagent equivalents can lead to incomplete conversion or the formation of undesirable byproducts.

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